molecular formula C20H19N5OS B15118326 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B15118326
M. Wt: 377.5 g/mol
InChI Key: JPOYYNVKTVXWTO-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step procedures. One common approach is the condensation of 1,3-benzothiazole derivatives with piperazine, followed by cyclization with pyrano[4,3-b]pyridine-3-carbonitrile under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at various receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity. Additionally, it can inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H19N5OS/c21-12-14-11-15-13-26-10-5-16(15)22-19(14)24-6-8-25(9-7-24)20-23-17-3-1-2-4-18(17)27-20/h1-4,11H,5-10,13H2

InChI Key

JPOYYNVKTVXWTO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC5=CC=CC=C5S4)C#N

Origin of Product

United States

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